N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide
Description
N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a cyclopropoxy group and a methanesulfonamide group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Properties
Molecular Formula |
C10H11F3N2O3S |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-5-(trifluoromethyl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-8(18-7-2-3-7)4-6(5-14-9)10(11,12)13/h4-5,7H,2-3H2,1H3,(H,14,15) |
InChI Key |
JADVXTRWQJDOAB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanesulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar compounds to N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide include:
N-(5-(Trifluoromethyl)pyridin-2-yl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group.
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: This compound features two pyridine rings substituted with trifluoromethyl groups.
The uniqueness of this compound lies in its combination of a cyclopropoxy group and a methanesulfonamide group, which imparts distinct chemical properties and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
